4-bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a propoxymethyl group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4th position using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Alkylation: The brominated pyrazole is subsequently alkylated at the 1st position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Propoxymethylation: Finally, the compound is propoxymethylated at the 5th position using a suitable propoxymethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Alkylation: Methyl iodide in the presence of potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-1-methyl-5-(propoxymethyl)-1H-pyrazole, 4-thio-1-methyl-5-(propoxymethyl)-1H-pyrazole, etc.
Oxidation: Formation of 4-bromo-1-carboxy-5-(propoxymethyl)-1H-pyrazole.
Reduction: Formation of 4-bromo-1-methyl-5-(propoxymethyl)-1H-pyrazoline.
Scientific Research Applications
4-Bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the propoxymethyl group at the 5th position.
1-Methyl-5-(propoxymethyl)-1H-pyrazole: Lacks the bromine atom at the 4th position.
4-Bromo-1-methyl-5-(methoxymethyl)-1H-pyrazole: Contains a methoxymethyl group instead of a propoxymethyl group at the 5th position.
Uniqueness
4-Bromo-1-methyl-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the propoxymethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-1-methyl-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-4-12-6-8-7(9)5-10-11(8)2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOIWDPQBLSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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